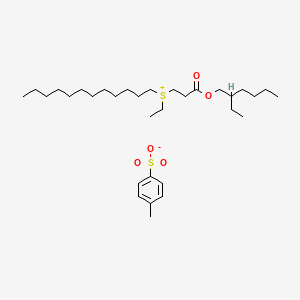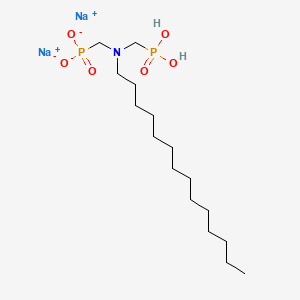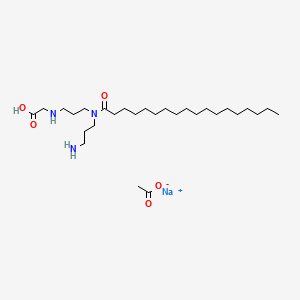
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, which is known for its versatility in organic synthesis, particularly in the formation of azo compounds and in electrophilic aromatic substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Bis(benzyl)amino)-3-ethoxyaniline. The process begins with the preparation of 4-(Bis(benzyl)amino)-3-ethoxyaniline through the reaction of 4-amino-3-ethoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(Bis(benzyl)amino)-3-ethoxyaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The final step involves the addition of hexafluorophosphoric acid to precipitate the diazonium hexafluorophosphate salt.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for diazotization and the use of automated systems for precise temperature control and reagent addition.
化学反応の分析
Types of Reactions
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming azo compounds when reacted with aromatic compounds.
Coupling Reactions: It can couple with phenols and amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves aromatic compounds and a catalyst such as copper powder.
Coupling Reactions: Often carried out in an alkaline medium with phenols or amines.
Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.
Major Products
Azo Compounds: Formed through coupling reactions.
Aniline Derivatives: Formed through reduction reactions.
科学的研究の応用
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly azo compounds.
Material Science: Employed in the preparation of advanced materials, including polymers and dyes.
Biological Studies: Investigated for its potential use in biological labeling and imaging due to its ability to form stable azo compounds.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of compounds with biological activity.
作用機序
The mechanism of action of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack by aromatic compounds, leading to the formation of azo compounds. This reactivity is exploited in various coupling reactions, where the diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines.
類似化合物との比較
Similar Compounds
4-(Bis(benzyl)amino)-3-methoxybenzenediazonium hexafluorophosphate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Bis(benzyl)amino)-3-chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in reactions. This makes it distinct from its analogs with different substituents, offering unique advantages in specific synthetic applications.
特性
CAS番号 |
85099-29-2 |
|---|---|
分子式 |
C22H22F6N3OP |
分子量 |
489.4 g/mol |
IUPAC名 |
4-(dibenzylamino)-3-ethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C22H22N3O.F6P/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;1-7(2,3,4,5)6/h3-15H,2,16-17H2,1H3;/q+1;-1 |
InChIキー |
XXHWLTHTARBRNF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)

